molecular formula C14H26N2O2Si B11840238 2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol

2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol

Cat. No.: B11840238
M. Wt: 282.45 g/mol
InChI Key: YSGFEVBLNCUQKL-UHFFFAOYSA-N
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Description

2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol is a complex organic compound that features a pyrazine ring substituted with a tert-butyldimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The pyrazine ring is then introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely, leading to more sustainable and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. This selectivity is crucial in synthetic applications where precise control over reaction pathways is required.

Comparison with Similar Compounds

Similar Compounds

  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 2-(tert-Butyldimethylsilyloxy)ethanol

Uniqueness

2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol is unique due to its combination of a pyrazine ring and a tert-butyldimethylsilyl group. This structure provides both stability and reactivity, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C14H26N2O2Si

Molecular Weight

282.45 g/mol

IUPAC Name

2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrazin-2-yl]propan-2-ol

InChI

InChI=1S/C14H26N2O2Si/c1-13(2,3)19(6,7)18-10-11-8-16-12(9-15-11)14(4,5)17/h8-9,17H,10H2,1-7H3

InChI Key

YSGFEVBLNCUQKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(C=N1)C(C)(C)O

Origin of Product

United States

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